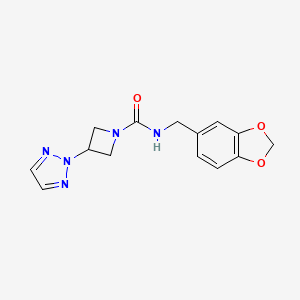

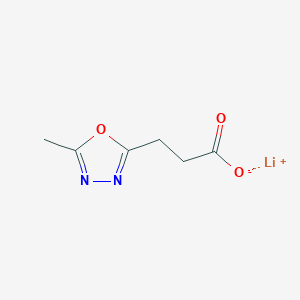

![molecular formula C21H20N2O3S B2774185 Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-38-9](/img/structure/B2774185.png)

Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound could involve the use of thiazole and tetralin derivatives. Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Tetralin, or 1,2,3,4-tetrahydronaphthalene, is a hydrocarbon that is a partially hydrogenated derivative of naphthalene . The synthesis could involve coupling, Michael addition, condensation, and nucleophilic attack reactions .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . It also includes a tetralin component, which is a partially hydrogenated derivative of naphthalene .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the properties of the thiazole and tetralin components. For instance, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Tetralin can be used as a hydrogen-donor solvent .Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds related to Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate often involves complex chemical reactions, aiming to explore their structural properties and potential functionalities. For example, the synthesis of related tetrahydronaphthalene compounds has been described, emphasizing the chemical strategies employed to attain specific molecular architectures (Kendi et al., 2001). These processes typically involve multiple steps, including condensation reactions, cyclization, and functional group modifications, to achieve the desired compound.

Applications in Heterocyclic Chemistry

The compound and its related derivatives are often investigated for their utility in the synthesis of novel heterocyclic structures. Research has highlighted the synthesis of various heterocyclic compounds utilizing similar tetrahydronaphthalene structures as key intermediates. These studies contribute to the development of new synthetic routes for heterocycles, which are crucial in pharmaceuticals, materials science, and organic chemistry (Grigoryan, 2018). The focus is on optimizing reactions to enhance yield, selectivity, and functional group tolerance, thereby expanding the toolkit available for constructing complex molecular architectures.

Photophysical and Photochemical Properties

Investigations into the photophysical and photochemical properties of related compounds reveal insights into their behavior under light exposure. These studies are essential for applications in photochemistry, materials science, and the development of organic photovoltaic devices. The understanding of how these compounds absorb light, emit fluorescence, or undergo photochemical transformations can lead to the design of novel materials with specific optical properties (Amati et al., 2010).

properties

IUPAC Name |

ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-2-26-20(25)16-9-10-17-18(12-16)27-21(22-17)23-19(24)15-8-7-13-5-3-4-6-14(13)11-15/h7-12H,2-6H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBSJGZYWPFCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

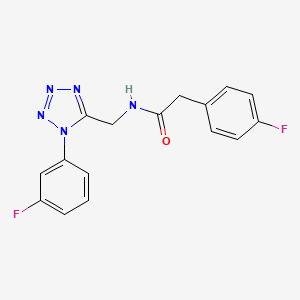

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2774104.png)

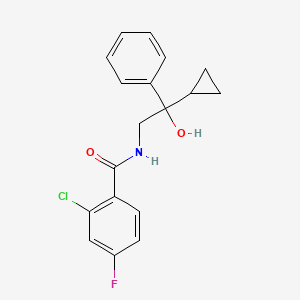

![2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2774105.png)

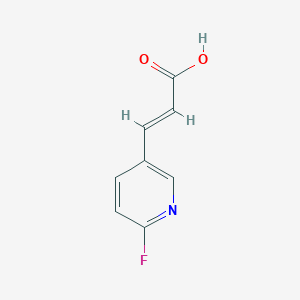

![6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2774110.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2774119.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2774121.png)